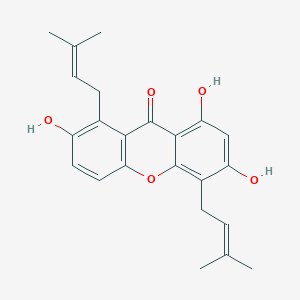

gerontoxanthone H

Description

Structure

3D Structure

Properties

CAS No. |

125140-06-9 |

|---|---|

Molecular Formula |

C23H24O5 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2,6,8-trihydroxy-1,5-bis(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-19-20(14)22(27)21-18(26)11-17(25)15(23(21)28-19)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |

InChI Key |

VGCAJFOJSSFOSL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |

Synonyms |

cudraxanthone H |

Origin of Product |

United States |

Research Findings on Gerontoxanthone H

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, based on data from PubChem.

| Property | Value | Source |

| PubChem CID | 11211194 | nih.gov |

| Molecular Formula | C₂₃H₂₄O₅ | nih.gov |

| Molecular Weight | 380.4 g/mol | nih.gov |

| IUPAC Name | 2,6,8-trihydroxy-1,5-bis(3-methylbut-2-enyl)xanthen-9-one | |

| Monoisotopic Mass | 380.16237386 Da | nih.gov |

| XLogP3 | 6.3 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Isolation and Biological Activity

This compound has been isolated from several natural sources, and its biological activity has been evaluated in a few key studies.

Natural Sources: The compound has been isolated from the roots of Maclura cochinchinensis var. gerontogea, Cudrania tricuspidata, and as a constituent of Nigerian Red Propolis. researchgate.netnih.gov It has also been identified in Cudrania cochinchinensis.

Antibacterial Activity: Studies have reported the antibacterial effects of this compound. It showed activity against Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) was reported as greater than 128 µg/mL in the same study, indicating lower potency against this resistant strain. Another report lists activity against several gram-positive bacteria including Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus with an MIC of 1.56 µg/mL.

Antitrypanosomal and Other Activities: this compound was isolated from a propolis sample that exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.net In a study evaluating the retinoic acid receptor-α (RARα) agonistic activity of xanthones from Maclura cochinchinensis, this compound was among the compounds evaluated, although others like gerontoxanthone A and B showed more significant activity in that specific assay. researchgate.net

Biosynthetic Pathways and Chemical Modifications of Xanthones

General Xanthone (B1684191) Biosynthesis Fundamentals

The biosynthesis of the xanthone core is a complex process that differs between higher plants and lower organisms like fungi. nih.gov In higher plants, the pathway is of a mixed biosynthetic origin, utilizing both the shikimate and acetate-malonate pathways. nih.govresearchgate.net The process generally begins with precursors from carbohydrate metabolism, such as phosphoenolpyruvate (B93156) and erythrose 4-phosphate, which enter the shikimate pathway. wikipedia.org

This pathway leads to the formation of an aromatic precursor, which, depending on the plant family, can be L-phenylalanine-dependent or -independent. wikipedia.orgfishersci.ca This precursor is then combined with acetate (B1210297) units to form a key benzophenone (B1666685) intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgwikipedia.orgguidetopharmacology.org This central intermediate undergoes a regioselective intramolecular oxidative coupling, a critical step catalyzed by cytochrome P450 enzymes, to form the tricyclic xanthone ring system. researchgate.net This cyclization can result in two primary core structures: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as the foundational scaffolds for the vast majority of plant-derived xanthones. wikipedia.orgguidetopharmacology.org

In contrast, the xanthone core in fungi and lichens is typically derived entirely from the polyketide pathway, starting from the condensation of multiple acyl groups. nih.govfishersci.ca

Enzymatic Modifications of Xanthone Skeletons

The basic xanthone scaffolds, such as 1,3,5-THX and 1,3,7-THX, undergo a series of enzymatic modifications that result in the vast structural diversity observed in nature. These modifications, including oxidation, prenylation, glycosylation, and methylation, are crucial for the specific biological functions of the resulting compounds. nih.govmdpi.com

Oxidation is a fundamental process in the diversification of xanthones. Hydroxylation, a common oxidative reaction often catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups at various positions on the xanthone nucleus. researchgate.net For example, 1,3,7-THX can be hydroxylated to form 1,3,6,7-tetrahydroxyxanthone. fishersci.ca These reactions increase the polarity of the molecule and provide new sites for further modifications, such as glycosylation or methylation.

Further oxidative reactions can lead to the formation of quinones or the cleavage of rings, as seen in the Baeyer-Villiger oxidation catalyzed by certain flavoprotein monooxygenases, which can transform precursors into xanthone-containing products through successive hydroxylation, epoxidation, and oxidation steps. nih.gov The degree and position of oxidation on the xanthone core are key determinants of a compound's classification and biological activity. nih.gov

Prenylation, the attachment of isoprenoid moieties, is a widespread and significant modification in xanthone biosynthesis. fishersci.ca This process is catalyzed by prenyltransferase enzymes, which typically use dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors. bidd.group The addition of these lipophilic prenyl groups often enhances the biological activity of xanthones by increasing their ability to interact with cellular membranes. wikipedia.org

Prenylation can occur at various carbon or oxygen atoms on the xanthone scaffold, leading to a wide range of derivatives. bidd.group For instance, the prenylation of 1,3,6,7-tetrahydroxyxanthone is a key step in the biosynthesis of prominent xanthones like α-mangostin and γ-mangostin in the mangosteen fruit. wikipedia.org The position of the prenyl group is critical; studies have shown that prenylation at the C-8 position, for example, is important for the biological activity of some xanthones. nih.gov

The diversity of prenylated xanthones is further expanded by variations and subsequent modifications of the attached isoprenyl group. researchgate.net

Isopentenyl: The most common modification is the attachment of a C5 isopentenyl (or prenyl) group, derived from DMAPP. wikipedia.org

Hydroxy-isopentenyl: The isopentenyl group can undergo hydroxylation, adding further complexity.

Pyran and Furan (B31954) Rings: The isopentenyl side chain can undergo enzyme-catalyzed cyclization to form additional heterocyclic rings, such as pyran or furan rings fused to the xanthone skeleton. nih.gov This is a common feature in many bioactive xanthones.

Lavandulyl: A less common but known variation is the attachment of a lavandulyl group, an irregular C10 monoterpene moiety. mdpi.comsci-hub.st This arrangement has been identified in certain xanthones, highlighting the diverse capabilities of prenyltransferase enzymes. sci-hub.st

Prenylation as a Key Modification in Xanthone Biogenesis

Hypothesized Biosynthetic Route to Gerontoxanthone H

This compound is structurally defined as 2,6,8-trihydroxy-1,5-bis(3-methylbut-2-enyl)xanthen-9-one. thegoodscentscompany.com While its specific biosynthetic pathway has not been elucidated, a plausible route can be hypothesized based on established principles of xanthone biosynthesis.

The biosynthesis would likely begin with a core xanthone scaffold. Given the hydroxylation pattern at C-6 and C-8, a plausible precursor could be a 1,6,8-trihydroxyxanthone or a related intermediate derived from the general xanthone pathway. The biosynthesis would then proceed through a series of regioselective enzymatic reactions:

First Prenylation: A prenyltransferase enzyme would catalyze the attachment of the first isopentenyl group, likely from DMAPP, onto the xanthone core. Based on the final structure, this could occur at the C-5 position.

Second Prenylation: A second prenylation event, catalyzed by the same or a different prenyltransferase, would attach another isopentenyl group at the C-1 position. The synthesis of di-prenylated xanthones from a trihydroxyxanthone precursor has been demonstrated in laboratory settings. sci-hub.secapes.gov.br

Hydroxylation: A subsequent oxidation step, likely mediated by a cytochrome P450 monooxygenase, would introduce a hydroxyl group at the C-2 position. The sequence of these steps (prenylation and hydroxylation) can vary, but this proposed pathway follows a logical progression from a common core to the final complex structure of this compound.

This hypothesized route accounts for the substitution pattern of this compound through known and characterized enzymatic reactions common in the biosynthesis of complex xanthones.

Insights into Xanthone Dimerization Processes

Xanthone dimers, or bis-xanthones, are complex molecules formed by the joining of two xanthone monomers. guidetopharmacology.orguni.lu These dimers are found in various natural sources and often exhibit unique and potent biological activities compared to their monomeric counterparts. metabolomicsworkbench.orgmcw.edu For instance, gerontoxanthone I, a dimeric xanthone, has been studied for its biological effects. nih.govfrontiersin.org

The dimerization process can occur through several types of linkages, leading to significant structural diversity among bis-xanthones. guidetopharmacology.org Common linkage patterns include:

Aryl C-C bonds: Direct carbon-carbon bonds between the aromatic rings of the two xanthone units.

Aryl ether (C-O-C) linkages: An oxygen atom bridging the two monomeric units.

Alkyl or Terpene Bridges: The two xanthone units can be connected via an alkyl chain or a more complex bridge formed from the cyclization of isopentenyl groups. guidetopharmacology.org

The formation of these dimers is an enzymatically controlled process, although the specific enzymes involved are not always well characterized. These complex structures represent a further level of biosynthetic modification, highlighting nature's ability to generate intricate and biologically active molecules from simpler xanthone precursors.

Pharmacological Activities and Molecular Mechanisms of Gerontoxanthone H and Xanthone Analogs

Antibacterial Activities and Mechanistic Studies

Gerontoxanthone H has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Its efficacy extends to challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

Efficacy against Gram-Positive Bacteria, including MRSA

Research has shown that this compound exhibits potent activity against a range of Gram-positive bacteria. Notably, it has been identified as an effective agent against MRSA, with a minimum inhibitory concentration (MIC) of 1.56 μg/mL nih.gov. This finding is significant as MRSA infections are often difficult to treat due to their resistance to multiple antibiotics.

Inhibition of Specific Bacterial Strains

The antibacterial spectrum of this compound includes several other clinically relevant Gram-positive bacteria. Studies have determined its MIC values against various strains, highlighting its consistent inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Micrococcus luteus | 1.56 |

| Enterococcus faecalis | 1.56 |

| Bacillus subtilis | 1.56 |

| Staphylococcus aureus | 1.56 |

| MRSA | 1.56 |

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains, demonstrating its potent antibacterial activity. Data sourced from nih.gov.

Molecular Targets and Pathways Involved in Antibacterial Action

The precise molecular mechanisms underlying the antibacterial activity of this compound are still under investigation. However, studies on xanthone (B1684191) derivatives suggest several potential pathways. A primary mechanism is believed to be the disruption of the bacterial cell membrane's integrity. The lipophilic nature of xanthones allows them to intercalate into the lipid bilayer, leading to increased permeability and ultimately cell death.

Furthermore, xanthones have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By targeting this enzyme, these compounds can effectively halt bacterial proliferation. Other proposed mechanisms include the inhibition of crucial bacterial enzymes and interference with bacterial communication systems.

Anticancer and Cytotoxic Effects

In addition to its antibacterial properties, this compound and its analogs have shown promise as potential anticancer agents. Research has explored their ability to inhibit the growth and spread of various cancer cells. While specific data on this compound is limited, studies on structurally similar xanthones, such as Gerontoxanthone I, provide valuable insights into its potential anticancer activities.

Inhibition of Cancer Cell Proliferation

Studies on Gerontoxanthone I, a closely related compound, have demonstrated significant anti-proliferative effects against B16F10 melanoma cells waocp.orgnih.govresearchgate.netresearchgate.net. At non-toxic doses (3 and 10 μM), Gerontoxanthone I significantly inhibited the proliferation of these highly metastatic cells nih.govresearchgate.net. The mechanism behind this inhibition is linked to the induction of apoptosis, or programmed cell death waocp.orgnih.govresearchgate.netresearchgate.net. Treatment with Gerontoxanthone I led to classic apoptotic morphological changes, including membrane blebbing, chromatin condensation, and nuclear fragmentation nih.govresearchgate.net. Furthermore, it was observed to cause cell cycle arrest in the G1 phase, preventing the cells from proceeding to the DNA synthesis phase nih.govresearchgate.net.

Induction of Cell Cycle Arrest (e.g., G1 phase accumulation)

The antiproliferative effects of xanthones are often associated with their ability to halt the cell division cycle, preventing the propagation of abnormal cells. Research into structurally similar prenylated xanthones demonstrates a clear capacity to induce cell cycle arrest, particularly an accumulation of cells in the G1 phase.

In a study on human colon cancer DLD-1 cells, the xanthone analogs alpha-mangostin (B1666899) and beta-mangostin (B1662517) were shown to induce G1 phase arrest. nih.gov This interruption of the cell cycle is linked to the modulation of key regulatory proteins. The mechanism involves affecting the expression of cyclins, the cyclin-dependent kinase cdc2, and the inhibitor protein p27. nih.gov Similarly, other natural compounds have been shown to induce G0/G1 arrest by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and up-regulating cyclin-dependent kinase inhibitor proteins like p21WAF1/Cip1. nih.gov This collective evidence suggests that a primary mechanism by which xanthone analogs exert their antiproliferative effects is through the induction of G1 phase cell cycle arrest.

Table 1: Effects of Xanthone Analogs on Cell Cycle Progression

| Compound | Cell Line | Observed Effect | Affected Proteins | Reference |

|---|---|---|---|---|

| alpha-Mangostin | Human Colon Cancer (DLD-1) | G1 Arrest | Cyclins, cdc2, p27 | nih.gov |

| beta-Mangostin | Human Colon Cancer (DLD-1) | G1 Arrest | Cyclins, cdc2, p27 | nih.gov |

| gamma-Mangostin (B22920) | Human Colon Cancer (DLD-1) | S Arrest | Not specified | nih.gov |

Investigation of Apoptotic and Necrotic Pathways Induced by Xanthones

Cell death can occur through two primary, distinct pathways: apoptosis and necrosis. Apoptosis is a highly regulated, programmed process of cellular self-destruction that avoids triggering an inflammatory response. nih.gov It is characterized by specific morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov In contrast, necrosis is typically an uncontrolled form of cell death resulting from acute injury, leading to cell swelling and rupture, which releases cellular contents and provokes inflammation. nih.govnih.gov

Investigations into xanthone compounds reveal a strong association with the induction of apoptosis rather than necrosis. Studies using Hoechst 33342 nuclear staining and nucleosomal DNA gel electrophoresis on human colon cancer cells treated with alpha-mangostin and gamma-mangostin confirmed that their antiproliferative effects were linked to the induction of apoptosis. nih.gov This programmed cell death pathway is a critical mechanism for the elimination of damaged or cancerous cells. The ability of these xanthone analogs to trigger apoptosis underscores their therapeutic potential. nih.gov

Anti-inflammatory Activities and Signaling Pathways

Xanthones, as a class, exhibit significant anti-inflammatory properties, acting through various mechanisms to suppress inflammatory responses. nih.gov This activity is central to their potential therapeutic applications in a range of inflammatory diseases.

Modulation of Pro-inflammatory Mediators (e.g., Prostaglandin E2, Nitric Oxide)

A key aspect of the inflammatory response is the production of signaling molecules known as pro-inflammatory mediators. Two of the most important are Prostaglandin E2 (PGE2) and Nitric Oxide (NO). nih.govd-nb.info Overproduction of these mediators contributes to the pathology of many inflammatory conditions. Research has shown that xanthone-containing extracts and their isolated constituents can effectively inhibit the production of both NO and PGE2 in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS). d-nb.infontu.edu.tw This reduction in inflammatory mediators is a primary indicator of the anti-inflammatory potential of these compounds. ntu.edu.tw

Effects on Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

The synthesis of NO and PGE2 is catalyzed by specific enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). d-nb.infonih.gov These enzymes are typically expressed at low levels but are significantly upregulated during inflammation. nih.gov The anti-inflammatory action of xanthones is directly linked to their ability to suppress these enzymes. Studies on trihydroxyxanthones isolated from Maclura cochinchinensis, a botanical source that may also produce gerontoxanthones, demonstrated a concentration-dependent inhibition of iNOS and COX-2 protein expression in activated macrophage cells. researchgate.net By reducing the expression of these key inflammatory enzymes, xanthones effectively cut off the production of downstream mediators like NO and PGE2. d-nb.inforesearchgate.net

Table 2: Inhibition of Inflammatory Mediators and Enzymes by Xanthones

| Compound/Extract | Model System | Inhibited Mediator | Inhibited Enzyme | Reference |

|---|---|---|---|---|

| Trihydroxyxanthones | LPS-activated RAW264.7 Macrophages | Nitric Oxide (inferred) | iNOS, COX-2 | researchgate.net |

| Aciculatin | LPS-activated RAW264.7 Macrophages | Nitric Oxide, Prostaglandin E2 | iNOS, COX-2 | d-nb.info |

| Andrographis paniculata extract | LPS/IFN-γ stimulated Macrophages | Nitric Oxide, Prostaglandin E2 | Not specified | ntu.edu.tw |

Influence on Key Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

The expression of inflammatory enzymes like iNOS and COX-2 is controlled by complex intracellular signaling pathways. Key pathways that regulate inflammation include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt). nih.govnih.gov Xanthones exert their anti-inflammatory effects by intervening in these cascades. The NF-κB pathway, in particular, is a critical regulator of inflammatory responses. ntu.edu.tw Research demonstrates that the anti-inflammatory properties of xanthone-containing extracts may result from the suppression of the NF-κB signaling pathway. ntu.edu.tw Furthermore, studies on trihydroxyxanthones from Maclura cochinchinensis have shown that these compounds inhibit the phosphorylation of Akt, indicating a modulation of the PI3K/Akt pathway, which is also involved in regulating inflammation and cell survival. researchgate.net

Role of Antioxidant Properties in Anti-inflammatory Mechanisms

Many xanthones possess potent antioxidant activities, which are intrinsically linked to their anti-inflammatory mechanisms. nih.govfrontiersin.org Inflammatory processes are often associated with oxidative stress, which is an imbalance caused by an excess of reactive oxygen species (ROS). These reactive molecules can act as secondary messengers to activate pro-inflammatory signaling pathways like NF-κB. mdpi.com

Mitophagy Induction and Cardioprotective Mechanisms (Derived from Gerontoxanthone I/Macluraxanthone Studies)

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for maintaining cellular homeostasis by eliminating damaged or dysfunctional mitochondria. The xanthone derivatives Gerontoxanthone I and Macluraxanthone have been identified as potent inducers of mitophagy, offering cardioprotective effects. researchgate.netfrontiersin.org These compounds have been shown to promote the accumulation of Parkin puncta, a hallmark of mitophagy initiation. researchgate.net Their mechanism of action is primarily centered on the PINK1-Parkin pathway, a key regulatory axis in mitochondrial quality control. researchgate.netfrontiersin.org

The PINK1-Parkin pathway is a primary mechanism for identifying and eliminating damaged mitochondria. nih.gov Under normal physiological conditions, the kinase PINK1 (PTEN-induced putative kinase 1) is imported into healthy mitochondria and subsequently degraded. nih.gov However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 is no longer degraded and accumulates on the outer mitochondrial membrane. nih.govnih.gov This accumulation serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. nih.govnih.gov Studies on Gerontoxanthone I and Macluraxanthone reveal that these compounds mediate mitophagy through this specific pathway. researchgate.netfrontiersin.org

A critical step in initiating mitophagy is the stabilization and accumulation of PINK1 on the outer mitochondrial membrane of dysfunctional mitochondria. nih.govmolbiolcell.org Research has demonstrated that Gerontoxanthone I and Macluraxanthone directly stabilize PINK1 on the mitochondrial outer membrane. researchgate.netfrontiersin.org This action is crucial as the accumulated PINK1 acts as a beacon to recruit Parkin, thereby initiating the downstream events of mitophagy. nih.govnih.gov The stabilization of PINK1 is a necessary and sufficient step for the recruitment of Parkin to the mitochondria. nih.gov

Following the stabilization of PINK1 on the mitochondrial surface, Parkin is recruited from the cytosol. nih.govnih.gov Gerontoxanthone I and Macluraxanthone have been shown to facilitate this recruitment. researchgate.netfrontiersin.org Once recruited, PINK1 phosphorylates both Parkin and ubiquitin, which in turn activates Parkin's E3 ligase activity. nih.gov This activation leads to the ubiquitination of various outer mitochondrial membrane proteins. nih.gov Treatment with Gerontoxanthone I and Macluraxanthone significantly induces the phosphorylation and ubiquitination of Parkin, confirming their role in activating this pathway. researchgate.netfrontiersin.org This process is essential for tagging the damaged mitochondria for degradation. nih.gov

Table 1: Effects of Gerontoxanthone I and Macluraxanthone on the PINK1-Parkin Pathway

| Compound | Action | Outcome | Reference |

| Gerontoxanthone I | Stabilizes PINK1 on the outer mitochondrial membrane | Recruitment and activation of Parkin | researchgate.netfrontiersin.org |

| Induces phosphorylation and ubiquitination of Parkin | Initiation of mitophagy | researchgate.netfrontiersin.org | |

| Macluraxanthone | Stabilizes PINK1 on the outer mitochondrial membrane | Recruitment and activation of Parkin | researchgate.netfrontiersin.org |

| Induces phosphorylation and ubiquitination of Parkin | Initiation of mitophagy | researchgate.netfrontiersin.org |

The execution of mitophagy involves the degradation of mitochondrial proteins. Following the activation of Parkin, it ubiquitinates numerous proteins on the outer mitochondrial membrane. nih.gov Studies have shown that treatment with Gerontoxanthone I and Macluraxanthone leads to the degradation of mitophagy-related proteins such as Tom20 (Translocase of the outer mitochondrial membrane 20) and Tim23 (Translocase of the inner mitochondrial membrane 23). researchgate.netfrontiersin.org The degradation of these proteins is a key indicator that the process of mitochondrial clearance is underway. nih.govresearchgate.net Another xanthone, Nujiangexanthone A, has also been reported to degrade Tom20 and Tim23 as part of its mitophagy-inducing effects. mdpi.com

Myocardial ischemia/reperfusion (I/R) injury is a condition where tissue damage is caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. This process is associated with a burst of reactive oxygen species (ROS), which are major contributors to cellular damage. frontiersin.orgmdpi.comnih.gov Mitophagy plays a protective role in this context by removing damaged mitochondria, which are a primary source of ROS. frontiersin.org Gerontoxanthone I and Macluraxanthone have demonstrated a cardioprotective effect by attenuating I/R injury in H9c2 cells. researchgate.netfrontiersin.orgnih.gov Treatment with these compounds was found to decrease cell death and reduce the levels of ROS in an I/R injury model. researchgate.netnih.gov This suggests that their ability to induce mitophagy is directly linked to their cardioprotective effects against I/R injury by mitigating oxidative stress. frontiersin.org

Table 2: Cardioprotective Effects of Gerontoxanthone I and Macluraxanthone

| Compound | Model | Effect | Mechanism | Reference |

| Gerontoxanthone I | H9c2 cells with Ischemia/Reperfusion Injury | Decreased cell death, Reduced ROS levels | PINK1-Parkin-mediated mitophagy | researchgate.netfrontiersin.orgnih.gov |

| Macluraxanthone | H9c2 cells with Ischemia/Reperfusion Injury | Decreased cell death, Reduced ROS levels | PINK1-Parkin-mediated mitophagy | researchgate.netfrontiersin.orgnih.gov |

Other Reported Biological Activities of Xanthones

Xanthones are a class of polyphenolic compounds with a wide range of biological and pharmacological activities. nih.govresearchgate.net Their diverse biological profile is attributed to their unique tricyclic scaffold, which can be modified with various substituents. researchgate.net

Some of the notable biological activities of xanthones include:

Anticancer properties : Many xanthones, such as alpha-mangostin, have been shown to inhibit the growth of various cancer cell lines and induce apoptosis. caldic.com

Anti-inflammatory effects : Xanthones have been reported to possess potent anti-inflammatory properties. mdpi.com

Antioxidant activity : As polyphenolic compounds, xanthones are effective scavengers of free radicals, which contributes to their protective effects against oxidative stress-related conditions. researchgate.netcaldic.com

Antimicrobial and Antifungal activities : Certain xanthones have demonstrated broad-spectrum activity against bacteria and fungi. caldic.com

Cardiovascular protection : Beyond the mechanisms discussed above, xanthones have been shown to have beneficial effects in various cardiovascular conditions, including atherosclerosis, hypertension, and thrombosis, which may be related to their antioxidant, anti-inflammatory, and vasorelaxant activities. nih.gov

These diverse activities make xanthones a promising scaffold for the development of new therapeutic agents for a variety of diseases. researchgate.net

Antioxidant Mechanisms

Xanthones, including this compound, are recognized for their antioxidant properties, which are largely attributed to their chemical structure. The antioxidant activity of these compounds stems from their ability to donate a hydrogen atom from a hydroxyl group, thereby neutralizing free radicals. The presence and position of hydroxyl and prenyl groups on the xanthone scaffold significantly influence their antioxidant capacity.

The antioxidant mechanisms of xanthones can be multifaceted:

Free Radical Scavenging: The primary mechanism is the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl groups on the xanthone ring can donate a hydrogen atom to a free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. nih.gov

Metal Chelation: Some xanthones can chelate transition metal ions, such as iron and copper. These metal ions can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By chelating these metals, xanthones prevent them from participating in these damaging reactions.

Modulation of Antioxidant Enzymes: Certain xanthones have been shown to upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net This enhances the cell's natural defense against oxidative stress.

Inhibition of Pro-oxidant Enzymes: Xanthones can also inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase.

The prenyl groups, a characteristic feature of this compound, can also contribute to antioxidant activity. These lipophilic groups may enhance the compound's ability to interact with and protect lipid membranes from peroxidation. The specific arrangement of hydroxyl and prenyl groups in this compound would determine its precise antioxidant potential and mechanisms of action.

Antiviral Properties

While direct studies on the antiviral properties of this compound are limited, research on extracts from Maclura cochinchinensis, a source of many xanthones, has indicated antiviral potential. Extracts from this plant have demonstrated activity against Herpes Simplex Virus type 2 (HSV-2). researchgate.net The antiviral activity is often attributed to the presence of various bioactive compounds, including xanthones.

The proposed antiviral mechanisms of xanthones and related flavonoids include:

Inhibition of Viral Entry: Some compounds can interfere with the binding of viral particles to host cell receptors, thereby preventing the virus from entering the cell.

Inhibition of Viral Replication: Xanthones may inhibit key viral enzymes, such as viral proteases or polymerases, which are essential for the replication of the viral genome and the production of new viral particles.

Modulation of Host Cell Signaling Pathways: Some antiviral compounds can modulate host cell pathways that are hijacked by the virus for its own replication.

For instance, some flavonoids have been shown to inhibit the replication of viruses like influenza virus and HIV by targeting viral enzymes. nih.gov Given the structural similarities, it is plausible that this compound and its analogs could exert antiviral effects through similar mechanisms. However, specific studies are required to confirm the antiviral spectrum and mode of action of this compound.

Antimalarial Effects

Several xanthones have been investigated for their potential as antimalarial agents. While direct evidence for this compound is not extensively documented, studies on analogous compounds provide valuable insights. For example, several prenylated xanthones isolated from the roots of Cratoxylum cochinchinense have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net

The antimalarial activity of xanthones is thought to be linked to their ability to interfere with critical parasitic processes. The precise mechanisms are still under investigation, but potential targets include:

Heme Detoxification Pathway: In the intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Some antimalarial drugs, like chloroquine, are known to interfere with this process. It is hypothesized that some xanthones may also inhibit hemozoin formation, leading to a buildup of toxic heme that kills the parasite.

Parasitic Enzymes: Xanthones may inhibit other essential parasitic enzymes involved in processes such as protein synthesis, nucleic acid metabolism, or antioxidant defense.

The structural features of xanthones, such as the presence and position of prenyl groups and hydroxylations, appear to be crucial for their antimalarial potency. For instance, a study on xanthones from Calophyllum caledonicum and Garcinia vieillardii highlighted that 1,3,7-trioxygenated xanthones with prenylation at positions 2 and 8 exhibited the most potent antimalarial activity. nih.gov

Hepatoprotective Activities

The liver plays a central role in metabolism and detoxification, making it susceptible to damage from various toxins and oxidative stress. Hepatoprotective agents are substances that can prevent or mitigate liver damage. While specific data on this compound is scarce, studies on its analogs suggest a potential role in liver protection.

For example, gerontoxanthone A, isolated from the root bark of Cudrania tricuspidata, has been reported to have hepatoprotective effects. researchgate.net The protective mechanisms of xanthones against liver injury are often linked to their antioxidant and anti-inflammatory properties.

Key mechanisms of hepatoprotection by xanthones may include:

Reduction of Oxidative Stress: As potent antioxidants, xanthones can neutralize reactive oxygen species that are often implicated in toxin-induced liver damage. This helps to preserve the integrity of hepatocyte membranes and prevent lipid peroxidation. mdpi.com

Anti-inflammatory Action: Liver injury is often accompanied by an inflammatory response. Some xanthones can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators, thereby limiting inflammatory damage to the liver.

Inhibition of Apoptosis: Certain toxins can induce apoptosis, or programmed cell death, in hepatocytes. Some bioactive compounds have been shown to interfere with apoptotic signaling pathways, thus protecting liver cells from premature death.

Given the structural similarities between this compound and other hepatoprotective xanthones, it is plausible that it may also exhibit similar protective effects on the liver.

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a key enzyme in the digestion of dietary fats. Inhibition of this enzyme can reduce the absorption of fats from the intestine, a strategy used in the management of obesity. researchgate.net Several natural products, including xanthones, have been investigated for their potential to inhibit pancreatic lipase.

The inhibitory action of xanthones on pancreatic lipase is likely due to their ability to bind to the enzyme, either at the active site or at an allosteric site, thereby preventing the enzyme from breaking down triglycerides. The structure of the xanthone, including the nature and position of its substituents, would influence its binding affinity and inhibitory potency.

The potential for this compound and its analogs to inhibit pancreatic lipase makes them interesting candidates for further investigation in the context of metabolic disorders.

Retinoic Acid Receptor-α Agonistic Activity

Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell growth, differentiation, and apoptosis. pan.olsztyn.pl Modulators of RAR activity have therapeutic potential in various diseases, including cancer. A study on xanthones isolated from the roots of Maclura cochinchinensis var. gerontogea evaluated their agonistic activity on retinoic acid receptor-α (RARα). nih.govebi.ac.uk

The study revealed that several xanthones, including gerontoxanthone A and gerontoxanthone B, exhibited moderate concentration-dependent agonistic activity on RARα. nih.gov Furthermore, these active xanthones were found to synergistically increase the transcriptional activity of RARα in the presence of bexarotene, a retinoid X receptor (RXR) agonist. nih.gov

This suggests that certain xanthones can act as RARα agonists, potentially mimicking the effects of retinoic acid. The ability of these compounds to activate RARα indicates their potential to influence gene expression and cellular processes regulated by this receptor. While the activity of this compound was not explicitly detailed in this particular study, the findings for its close analogs suggest that it may also possess similar activity. The structural features of the xanthone core and its substituents are likely key determinants of their interaction with the RARα ligand-binding domain.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes. researchgate.net

Numerous studies have demonstrated that xanthones are potent inhibitors of α-glucosidase. nih.govresearchgate.netnih.govnih.gov For instance, a series of xanthones isolated from the root of Cudrania tricuspidata showed highly potent α-glucosidase inhibitory properties. nih.gov Kinetic analysis of these xanthones revealed a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The inhibitory activity of xanthones against α-glucosidase is influenced by their structural characteristics. The number and position of hydroxyl groups, as well as the presence of prenyl side chains, can affect their binding to the enzyme's active site. researchgate.net Molecular docking studies have suggested that xanthones can interact with key amino acid residues in the active site of α-glucosidase, thereby blocking the access of the substrate. researchgate.net

While specific inhibitory data for this compound is not yet available, the extensive research on other xanthones strongly suggests its potential as an α-glucosidase inhibitor.

Structure Activity Relationship Sar Studies of Gerontoxanthone H and Xanthone Analogs

Impact of Xanthone (B1684191) Skeleton Oxygenation Patterns on Bioactivity

The arrangement of oxygen-containing functional groups on the xanthone core significantly dictates the bioactivity of these compounds. mdpi.comuminho.pt Different oxygenation patterns can influence a xanthone's ability to interact with biological targets, thereby affecting its therapeutic potential.

Research has shown that specific oxygenation patterns are associated with enhanced biological activities. For instance, a 1,3,5-trioxygenated or 1,3,5,6-tetraoxygenated xanthone skeleton has been linked to better antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, the 1,3,6,7-tetraoxygenated pattern is considered more active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of oxygen-containing groups, particularly hydroxyl groups at the 1-position, contributes to structural stability through hydrogen bonding with the carbonyl group. nih.govresearchgate.net This stability can enhance the compound's interaction with cellular targets.

The level of oxygenation also plays a crucial role. Xanthones are classified into various categories, such as mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones, based on the number of oxygen-containing substituents. mdpi.com This classification helps in understanding how the degree of oxygenation correlates with specific biological effects. For example, in some cases, a higher degree of oxygenation can lead to increased activity, while in others, a specific, less-oxygenated pattern might be more effective.

The following table summarizes the impact of different oxygenation patterns on the bioactivity of xanthones:

| Oxygenation Pattern | Associated Bioactivity | Reference |

| 1,3,5-trioxygenated | Antimicrobial | nih.gov |

| 1,3,5,6-tetraoxygenated | Antimicrobial | nih.gov |

| 1,3,6,7-tetraoxygenated | Anti-MRSA | nih.gov |

| 1-hydroxy | Structural stability | nih.govresearchgate.net |

Influence of Prenyl Substituent Groups on Pharmacological Efficacy

Prenylation, the attachment of a prenyl group (a five-carbon isoprene (B109036) unit), is a common modification in natural xanthones and significantly impacts their pharmacological efficacy. ajchem-a.comnih.gov These lipophilic groups can enhance the compound's ability to cross cell membranes and interact with various biological targets. nih.govresearchgate.net

Position and Number of Prenyl Groups

The position and number of prenyl groups on the xanthone scaffold are critical determinants of bioactivity. mdpi.comajchem-a.com Studies have consistently shown that prenylation at specific positions can either enhance or diminish the pharmacological effects of xanthones.

For instance, prenylation at the C-8 position is often associated with increased anticancer and cyclin-dependent kinase (CDK) inhibitory activity. mdpi.com In contrast, prenylation at C-4 may have a diminishing effect on these activities. mdpi.com The number of prenyl groups also plays a significant role. Biprenyl xanthones, those with two prenyl groups, have demonstrated better inhibitory effects against Gram-positive bacteria compared to their monoprenyl counterparts. nih.gov

The following table highlights the influence of prenyl group position on the bioactivity of xanthones:

| Prenyl Group Position | Impact on Bioactivity | Reference |

| C-8 | Potentially enhances anticancer and CDK4 inhibitory activity | mdpi.com |

| C-4 | May diminish anticancer and CDK4 inhibitory activity | mdpi.com |

| C-2 | Prenylation at this position, along with a pyran ring attached to the C-ring, can affect anticancer activity | mdpi.com |

Effects of Cyclization of Isoprenyl Moieties (e.g., Pyran Ring Formation)

The isoprenyl groups attached to the xanthone skeleton can undergo cyclization to form additional rings, such as pyran or furan (B31954) rings. mdpi.comnih.gov This structural modification can have a profound impact on the compound's pharmacological properties.

The formation of a pyran ring, for example, can influence a xanthone's bioactivity in various ways. In some cases, the cyclization of an isoprenyl group at C-2 into a pyran ring with the C-3 hydroxyl group has been shown to have no significant effect on antibacterial activities. nih.gov However, in other instances, the presence of a pyran ring can significantly reduce cytotoxic activity. ajchem-a.com Conversely, a furan ring attachment to the C-ring, in combination with other structural features, has been associated with enhanced anticancer activity. mdpi.com

The effect of cyclization is highly dependent on the specific compound and the biological activity being assessed. These findings underscore the importance of considering the entire molecular architecture when evaluating the pharmacological potential of xanthones.

Role of Hydroxyl Groups and Methoxy (B1213986) Substitutions

Hydroxyl (-OH) and methoxy (-OCH3) groups are common substituents on the xanthone skeleton and play a crucial role in determining the bioactivity of these compounds. nih.govresearchgate.net Their presence, position, and interplay with other functional groups can significantly influence a xanthone's pharmacological profile.

The hydroxyl group, particularly at the C-1 position, is important for the structural stability of the xanthone molecule due to the formation of a hydrogen bond with the carbonyl group at C-9. nih.govresearchgate.net The number and position of hydroxyl groups can also directly impact bioactivity. For example, the antitumor efficacy of some prenylated xanthones has been correlated with the number of hydroxyl groups. nih.gov Free hydroxyl groups at positions C-1 and C-6 are thought to enhance cytotoxicity by promoting hydrogen bonding with cellular targets.

Methoxy groups, on the other hand, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and interact with intracellular targets. nih.govresearchgate.net The conversion of hydroxyl groups to methoxy groups can therefore modulate the bioactivity of a xanthone. For instance, ortho-methoxy groups have been suggested to improve membrane permeability and stability. However, in some cases, simple substitutions of methoxy and hydroxyl groups may have little effect on antibacterial activity. nih.gov

The following table summarizes the roles of hydroxyl and methoxy groups in xanthone bioactivity:

| Functional Group | Position | Role in Bioactivity | Reference |

| Hydroxyl | C-1 | Structural stability | nih.govresearchgate.net |

| Hydroxyl | C-1, C-6 | Enhances cytotoxicity | |

| Methoxy | General | Increases lipophilicity | nih.govresearchgate.net |

| Methoxy | Ortho positions | Improves membrane permeability and stability |

Comparative SAR Analysis of Simple, Caged, and Bi-xanthones

Xanthones can be broadly classified into simple, caged, and bi-xanthone categories based on their structural complexity. nih.govresearchgate.net A comparative analysis of their structure-activity relationships reveals distinct patterns of bioactivity associated with each class.

Simple xanthones are the most common type, featuring a basic dibenzo-γ-pyrone core with various substituents like hydroxyl, methoxy, and prenyl groups. nih.govresearchgate.net Their bioactivity is largely determined by the nature and position of these substituents, as discussed in the previous sections.

Caged xanthones , characterized by a unique and rigid 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold, often exhibit potent biological activities, particularly anticancer properties. tandfonline.comscienceopen.com The complex, three-dimensional structure of caged xanthones allows for specific interactions with biological targets that may not be possible for the more planar simple xanthones. tandfonline.com For example, gambogic acid, a well-known caged xanthone, has been investigated for its anticancer effects. tandfonline.com

Bi-xanthones , which are dimers of xanthone units, represent another structural class with distinct biological properties. nih.govresearchgate.net The linkage between the two xanthone monomers can vary, leading to a diverse range of structures and activities. Some bi-xanthones have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net

The structural diversity across these classes contributes to the broad spectrum of pharmacological activities observed for xanthone compounds.

Computational Approaches in Predicting Xanthone SAR

In recent years, computational methods have become increasingly valuable tools for predicting the structure-activity relationships of xanthones. scielo.brmdpi.comnih.gov These approaches, which include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can help to rationalize experimental findings and guide the design of new, more potent xanthone derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing various molecular descriptors, such as electronic, steric, and hydrophobic properties, QSAR models can predict the activity of novel xanthone analogs. researchgate.net This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Molecular docking simulations are used to predict the binding mode of a xanthone within the active site of a biological target, such as an enzyme or receptor. mdpi.comajchem-a.com This information can provide insights into the key interactions that are responsible for the compound's activity and can help to explain the observed SAR. For example, docking studies have been used to understand how xanthone derivatives interact with receptor tyrosine kinases. ajchem-a.com

Molecular dynamics simulations can further explore the stability of the xanthone-target complex over time, providing a more dynamic picture of the binding process. mdpi.com These computational approaches, when used in conjunction with experimental studies, can provide a powerful platform for the discovery and development of new xanthone-based therapeutic agents. scielo.brmdpi.com

Synthetic Approaches and Derivatization Strategies for Xanthone Analogs

Total Synthesis of Xanthone (B1684191) Core Structures and Derivatives

The synthesis of the xanthone (9H-xanthen-9-one) scaffold is a well-established field in organic chemistry, driven by the diverse biological properties of this class of compounds. fishersci.ca The dibenzo-γ-pyrone framework can be constructed through several primary strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. wikipedia.orgfishersci.ca

One of the most common and versatile approaches involves the cyclization of a 2,2'-dioxygenated benzophenone (B1666685) intermediate. This method typically begins with a Friedel–Crafts acylation between a substituted benzoyl chloride and a phenolic derivative to form the benzophenone. wikipedia.org Subsequent intramolecular cyclization, often promoted by heat or a base, yields the xanthone core. An alternative to this two-step process is the Grover, Shah, and Shah (GSS) method, which can directly produce the xanthone from a salicylic (B10762653) acid derivative and a phenol, provided the benzophenone intermediate has a hydroxyl group at a position that facilitates cyclization. wikipedia.org

Another major pathway is the cyclodehydration of a diaryl ether-2-carboxylic acid. This route relies on the formation of the ether linkage first, typically via an Ullmann condensation, followed by intramolecular acylation to close the pyrone ring. wikipedia.org

In recent years, more modern and efficient methods have been developed. Palladium-catalyzed reactions, for instance, have been employed to construct the xanthone skeleton with high yields and regioselectivity. nih.govwikipedia.org Other notable strategies include domino reactions, syntheses involving benzyne (B1209423) intermediates, and photochemical methods like the photo-Fries rearrangement, which can offer alternative pathways to complex xanthone structures. wikipedia.orgwikipedia.org These synthetic routes are crucial for producing not only naturally occurring xanthones but also novel derivatives that are inaccessible through biosynthetic pathways. wikipedia.org

Semisynthetic Modifications of Natural Gerontoxanthone H

While the total synthesis of complex natural products like this compound can be challenging, semisynthesis offers a more direct route to novel analogs by chemically modifying the isolated natural compound. This approach leverages the existing complex scaffold provided by nature. For this compound, several modification strategies can be envisioned based on its functional groups: two prenyl chains and three hydroxyl groups.

Common modifications for natural xanthones include altering the prenyl side chains through reactions like oxidation, cyclization, or hydrogenation. fishersci.com For example, the prenyl groups on this compound could be epoxidized or dihydroxylated to introduce new polar functionalities. Cyclization of a prenyl group with an adjacent hydroxyl group can form a pyran or furan (B31954) ring, a structural motif found in many bioactive xanthones like macluraxanthone. wikipedia.org

The phenolic hydroxyl groups are also prime targets for derivatization. They can be alkylated to form methoxy (B1213986) ethers or esterified to produce esters with varying chain lengths. researchgate.net These modifications can significantly alter the compound's lipophilicity and hydrogen-bonding capabilities, which in turn can influence its pharmacokinetic properties and biological activity. For example, in a study on the related natural xanthones α-mangostin and γ-mangostin, derivatization was performed to improve their pharmacodynamic properties. nih.gov Such strategies could be directly applied to this compound to generate a library of new compounds for biological screening.

Design and Synthesis of Novel this compound Derivatives

The design and total synthesis of novel derivatives that are not directly accessible from the natural product allow for more significant structural changes and the introduction of specific functionalities to probe or enhance biological activity. Based on the known antibacterial properties of this compound, new analogs could be designed to optimize these effects. fishersci.com

One design strategy involves synthesizing analogs where the position and nature of the prenyl groups are systematically varied. Since prenyl groups often enhance affinity for cell membranes, analogs with geranyl or farnesyl chains could be synthesized to explore the effect of lipophilicity on antibacterial potency. fishersci.com

Another advanced strategy is to attach specific chemical moieties to the xanthone scaffold to target particular cellular components or pathways. For instance, following a design concept used for other natural products, a triphenylphosphine (B44618) cation could be linked to one of the hydroxyl groups of the this compound scaffold. unpad.ac.id This modification would aim to target the mitochondria of bacterial or cancer cells, potentially enhancing cytotoxicity or disrupting cellular respiration. Similarly, incorporating nitrogen-containing heterocycles, such as a piperazine (B1678402) moiety, has been shown to impart a range of pharmacological activities to the xanthone core. researchgate.net The synthesis of these novel derivatives would rely on the robust methods developed for the total synthesis of the xanthone core, followed by the introduction of the desired functional groups. wikipedia.orgnih.gov

Evaluation of Synthesized Analogs for Enhanced Bioactivity or Specificity

The ultimate goal of synthesizing this compound analogs is to identify new compounds with superior biological profiles. This requires systematic evaluation of the synthesized derivatives for enhanced bioactivity, improved specificity, or novel therapeutic applications.

Given that this compound has demonstrated antibacterial activity against several strains, including Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL, a primary evaluation would involve screening the new analogs against a panel of clinically relevant bacteria. fishersci.com The objective would be to identify derivatives with lower MIC values, indicating greater potency, or a broader spectrum of activity. For example, studies on synthetic prenylated xanthone analogues have shown that even small structural changes can significantly impact biological effects, such as neuroprotective activity. guidetopharmacology.orgfoodb.ca

Structure-activity relationship (SAR) studies are crucial in this phase. By comparing the activity of various derivatives, researchers can deduce which structural features are essential for the desired biological effect. For instance, evaluating a series of analogs with modified prenyl chains might reveal an optimal chain length or conformation for antibacterial action. bidd.group Similarly, testing derivatives with different substituents on the phenolic hydroxyls can clarify the role of hydrogen-bonding and polarity. bidd.group

The following table illustrates a hypothetical evaluation of fictional this compound derivatives against the parent compound.

| Compound | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. B. subtilis (µg/mL) | Cytotoxicity (IC₅₀ on normal cells, µM) |

| This compound | Parent Compound | 1.56 | 1.56 | >100 |

| Derivative A | Cyclized C-1 prenyl group | 2.50 | 3.12 | >100 |

| Derivative B | C-5 prenyl replaced with geranyl | 0.78 | 0.78 | 85 |

| Derivative C | C-8 hydroxyl methylated | 6.25 | 6.25 | >100 |

| Derivative D | C-6 hydroxyl linked to TPP⁺ | 0.39 | 0.78 | 25 |

| This table is for illustrative purposes only. TPP⁺ = Triphenylphosphonium. |

In this hypothetical data, Derivative B shows enhanced potency, while Derivative A shows reduced activity, suggesting that an open prenyl chain is preferable to a cyclized one for this specific activity. Derivative D demonstrates a significant increase in potency, validating the mitochondrial targeting strategy, though with a corresponding increase in general cytotoxicity that would need to be addressed. Such systematic evaluation guides the rational design of future generations of analogs with potentially therapeutic value. thegoodscentscompany.com

Future Perspectives in Gerontoxanthone H Research

Advanced Mechanistic Elucidation of Identified Activities

Current understanding of the biological activities of Gerontoxanthone H is still in its nascent stages. Future research must prioritize a more profound elucidation of the molecular mechanisms underlying its observed effects. Xanthones, as a class, are known to exert their influence through diverse pathways, including the activation of caspases, inhibition of protein kinases, and modulation of enzymes like aromatase. For this compound, it will be critical to move beyond preliminary observations and identify its specific molecular targets.

Future investigations should aim to:

Pinpoint the specific kinases, enzymes, or receptors with which this compound directly interacts.

Clarify its role in modulating key signaling pathways, such as the MAPK and NF-κB pathways, which are often implicated in inflammation and cancer.

Determine its influence on the induction of apoptosis, including the activation of specific caspases (e.g., caspase-3, caspase-8, caspase-9) and the release of mitochondrial factors like cytochrome c.

By employing advanced biochemical and molecular biology techniques, researchers can construct a detailed map of the compound's mechanism of action, providing a solid foundation for its development as a therapeutic agent.

Exploration of Novel Therapeutic Applications beyond Current Findings

The structural framework of xanthones is recognized for its "privileged" nature, allowing these compounds to interact with a wide array of biological receptors and exhibit a broad spectrum of activities. While initial research on this compound may be focused on a specific area, its potential likely extends far beyond these findings. The broader xanthone (B1684191) family has demonstrated a remarkable range of pharmacological effects, including antimicrobial, antiviral, antidiabetic, anti-inflammatory, and anti-Alzheimer properties.

This precedent strongly suggests that this compound should be investigated for a wider range of therapeutic applications. Future research directions could include screening this compound for efficacy against:

Various strains of pathogenic bacteria and fungi.

A diverse panel of viruses.

Models of neurodegenerative diseases.

Metabolic disorders such as diabetes.

Systematic screening against different disease models could uncover previously unknown therapeutic potentials, significantly broadening the scope of this compound's utility in medicine.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of the biological impact of this compound, future research should integrate advanced "omics" technologies. Proteomics and metabolomics can provide a comprehensive snapshot of the global changes occurring within a cell or organism upon treatment with the compound. These technologies can help identify not only the primary targets but also the downstream effects and broader pathway modulations.

Proteomics: This approach can be used to analyze changes in the expression levels of thousands of proteins simultaneously, revealing entire networks of proteins affected by this compound. This could uncover unexpected mechanisms and biomarkers of the compound's activity.

Metabolomics: By profiling the complete set of small-molecule metabolites, researchers can understand how this compound alters cellular metabolism. This is crucial for understanding its effects on cellular energy, biosynthesis, and signaling, providing insights into its systemic impact.

The integration of these omics platforms will provide a systems-biology perspective on the compound's function, moving beyond a single-target approach to a more comprehensive and clinically relevant understanding.

Development of High-Throughput Screening Assays for Xanthone Derivatives

To fully exploit the therapeutic potential of the this compound scaffold, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of related compounds to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future efforts in this area should focus on:

Creating robust and reliable bioassays tailored to the specific biological activities of this compound.

Synthesizing a diverse library of this compound derivatives by modifying its core structure with different functional groups.

Utilizing advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), to efficiently analyze and characterize active compounds from screens, thereby increasing throughput and resolution.

These HTS campaigns will accelerate the discovery of new lead compounds based on the this compound structure, paving the way for the development of next-generation therapeutics.

Potential for Rational Drug Design Based on this compound Scaffold

The xanthone nucleus is considered an excellent starting point for rational drug design. As knowledge of the structure-activity relationships (SAR) for this compound grows, it will become possible to design and synthesize novel derivatives with enhanced therapeutic properties in a targeted manner.

Key aspects of a rational drug design program for this compound would include:

Computational Modeling: Using molecular docking and other in silico tools to predict how modifications to the this compound structure will affect its binding to specific biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing derivatives and evaluating their biological activity to understand how specific chemical features (e.g., the position and type of hydroxyl or acetyl groups) contribute to their effects.

Pharmacokinetic Optimization: Modifying the structure to improve its drug-likeness, including properties like solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy.

A focused rational drug design approach will enable the optimization of this compound from a promising natural product into a highly effective and selective clinical candidate.

Q & A

Q. What are the primary natural sources of gerontoxanthone H, and how is it isolated?

this compound is typically isolated from plant species in the Clusiaceae family, such as Cratoxylum maingayi bark, using sequential solvent extraction (e.g., hexane, ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Polar solvents are prioritized for isolating oxygenated xanthones. Rigorous purity validation via TLC and HPLC is essential to avoid co-eluting contaminants .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

Key techniques include:

- NMR (1D/2D): To assign hydroxyl, carbonyl, and aromatic proton environments. For example, C-5/C-6 hydroxyl groups in gerontoxanthone derivatives correlate with distinct downfield shifts (~δ 12-14 ppm) in H-NMR .

- High-resolution mass spectrometry (HR-MS): To confirm molecular formula (e.g., ) and fragmentation patterns.

- X-ray crystallography: For absolute stereochemical determination if crystalline derivatives are obtainable .

Q. What in vitro assays are used to evaluate this compound’s bioactivity?

Standard assays include:

- Antimalarial activity: Against Plasmodium falciparum strains (e.g., IC determination via SYBR Green fluorescence assays) .

- Antioxidant capacity: DPPH radical scavenging assays to assess redox properties linked to xanthone’s phenolic moieties .

- Cytotoxicity screening: Using human cell lines (e.g., HepG2) to differentiate therapeutic specificity from general toxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

- Variability in extraction protocols: Inconsistent solvent polarity or temperature alters xanthone yield and purity. Standardized protocols (e.g., USP guidelines) are critical .

- Assay conditions: Differences in parasite strain susceptibility (e.g., chloroquine-resistant vs. sensitive P. falciparum) or cell culture media composition. Cross-lab validation using shared reference standards (e.g., artemisinin for antimalarial assays) is recommended .

- Structural analogs: Misidentification of this compound with similar xanthones (e.g., gerontoxanthone I vs. gerontoxanthone 1) due to nomenclature inconsistencies. LC-MS/MS with isotopic labeling can clarify identity .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity?

- Retrosynthetic analysis: Focus on constructing the xanthone core via Friedel-Crafts acylation or Ullmann coupling, followed by regioselective hydroxylation at C-5/C-6 .

- SAR studies: Modifying substituents (e.g., prenylation at C-2) to improve lipid solubility and membrane permeability. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like PfATP6 in malaria .

- Green chemistry approaches: Use of ionic liquids or microwave-assisted synthesis to reduce reaction times and byproducts .

Q. What mechanistic insights explain this compound’s antimalarial efficacy?

Proposed mechanisms include:

- Iron chelation: Disruption of heme detoxification in Plasmodium digestive vacuoles via hydroxyl group-mediated iron binding .

- Mitochondrial electron transport chain inhibition: Observed reduction in ATP synthesis in parasite-specific assays .

- Protease inhibition: Competitive binding to PfSUB1, validated via FRET-based enzymatic assays and CRISPR-Cas9 knockout strains .

Methodological Recommendations

- Experimental Design: Include positive controls (e.g., artemisinin for antimalarial assays) and validate purity via H-NMR integration (>95% purity) .

- Data Reproducibility: Share raw chromatographic and spectral data in supplementary materials, adhering to FAIR principles .

- Ethical Compliance: For plant-based studies, comply with Nagoya Protocol guidelines for biodiversity access and benefit-sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.